1-[(4-Methylbenzyl)sulfonyl]piperidine-4-carboxylic acid - 1858256-76-4

1-[(4-Methylbenzyl)sulfonyl]piperidine-4-carboxylic acid

Catalog Number: EVT-1723498
CAS Number: 1858256-76-4
Molecular Formula: C14H19NO4S
Molecular Weight: 297.37 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(Indazol-3-yl)piperidine-4-carboxylic Acids

  • Compound Description: This class of compounds acts as RORγt allosteric inhibitors and has shown promise in treating autoimmune diseases. [] They exert their therapeutic effect by binding to an allosteric binding pocket on RORγt, a nuclear hormone receptor crucial for regulating Th17 cells and inflammatory cytokine production. []
  • Relevance: While structurally distinct from 1-[(4-Methylbenzyl)sulfonyl]piperidine-4-carboxylic acid, these compounds share a common pharmacophore: the piperidine-4-carboxylic acid moiety. This structural similarity suggests potential overlap in their biological targets or mechanisms of action. Furthermore, the exploration of different heterocyclic cores like indazole in these compounds provides insights for modifications that could be applied to the main compound. []
  • Compound Description: These compounds combine the active groups of acyl hydrazines and nalidixic acid, aiming to enhance agrochemical potency. [] They exhibit moderate to good antifungal activity against certain fungal species and significant nitrification inhibitory activity against soil bacteria. [] Some derivatives also demonstrate insect growth regulator activity against Spodoptera litura. []
  • Relevance: This compound class highlights the exploration of diverse functionalities attached to a carboxylic acid group for achieving desired biological activities. Although structurally distinct from 1-[(4-Methylbenzyl)sulfonyl]piperidine-4-carboxylic acid, these examples showcase the potential of incorporating different acyl or sulfonyl hydrazine moieties into the main compound's carboxylic acid group for potentially generating novel derivatives with altered or enhanced biological properties. []

1-Benzyl-4-aniline piperidine-4-carboxylic Acid

  • Compound Description: This compound serves as a synthetic intermediate in various chemical processes. [] Its preparation method has been optimized to be environmentally friendly and cost-effective. []
  • Relevance: This compound is structurally similar to 1-[(4-Methylbenzyl)sulfonyl]piperidine-4-carboxylic acid, with both sharing a piperidine-4-carboxylic acid core. The key difference lies in the substituent at the nitrogen atom of the piperidine ring. In the related compound, it is a benzyl group with an aniline substituent at the 4-position, while the main compound features a (4-methylbenzyl)sulfonyl group. [] This comparison highlights the potential for modifications at the N-substituent to influence the compound's properties.

1-Benzenemethyl Piperidine-4-Carboxylic Acid

  • Compound Description: This compound is synthesized using a simple and efficient method involving N-alkylation, chlorination, cyclic addition, and hydrolysis reactions. [] The improved synthesis route offers a higher yield compared to previous methods. []
  • Relevance: Both 1-[(4-Methylbenzyl)sulfonyl]piperidine-4-carboxylic acid and this compound belong to the 1-substituted piperidine-4-carboxylic acid family. The related compound has a benzyl group directly attached to the piperidine nitrogen, whereas the main compound possesses a sulfonyl linker between the piperidine nitrogen and the benzyl group. [] This difference in linker groups can significantly influence the compound's physicochemical properties and biological activity.

(S)-1-{2-[Tris(4-methoxyphenyl)methoxy]ethyl}piperidine-3-carboxylic Acid [(S)-SNAP-5114] Analogues

  • Compound Description: These compounds are GABA uptake inhibitors, specifically targeting the subtype mGAT4. [] They exhibit similar or slightly higher potency compared to (S)-SNAP-5114, while possessing significantly improved chemical stability. [] Two notable examples are (S)-Nipecotic acid derivatives with either a 2-[1-(4-methoxy-2-methylphenyl)-1,1-bis(4-methoxyphenyl)methoxy]ethyl (DDPM-859) or a 4,4,4-tris(4-methoxyphenyl)but-2-en-1-yl moiety (DDPM-1457). []
  • Relevance: Although these analogues target a different receptor than 1-[(4-Methylbenzyl)sulfonyl]piperidine-4-carboxylic acid, their structures provide valuable insights into structure-activity relationships. They demonstrate the influence of varying the position of the carboxylic acid group (3-position vs 4-position) on the piperidine ring and highlight the impact of different N-substituents on potency and selectivity. [] Additionally, the focus on improving chemical stability in these analogues offers valuable considerations for modifying the main compound.

5-{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole Derivatives

  • Compound Description: This group of compounds exhibits a diverse range of biological activities, including antibacterial, acetylcholinesterase inhibitory, and urease inhibitory effects. [] They demonstrate varying degrees of effectiveness against different bacterial strains. [] Several compounds within this group have emerged as potent urease inhibitors. []
  • Relevance: These compounds showcase the versatility of the sulfonyl piperidine scaffold present in 1-[(4-Methylbenzyl)sulfonyl]piperidine-4-carboxylic acid. Despite the absence of a carboxylic acid group, the incorporation of the 1,3,4-oxadiazole ring and a (4-chlorophenyl)sulfonyl moiety in these derivatives highlights potential strategies for modifying the main compound to access a wider range of biological activities. []
  • Compound Description: These compounds are synthesized using different approaches, including cyclocondensation reactions, quaternization, and reduction steps. [] They incorporate a hydrogenated pyridine fragment into the 1H-1,2,3-triazole-4-carboxylic acid core at either the first or fifth position of the triazole ring. [] The synthetic routes are designed for generating diverse compound libraries for biological activity screening. []
  • Relevance: While structurally distinct from 1-[(4-Methylbenzyl)sulfonyl]piperidine-4-carboxylic acid, this compound class exemplifies the concept of bioisosterism. The hydrogenated pyridine fragment in these compounds can be considered as a bioisostere for the piperidine ring in the main compound. [] This comparison suggests the possibility of substituting the piperidine ring in the main compound with other heterocycles like tetrahydropyridine while potentially retaining or even enhancing biological activity.
  • Compound Description: These compounds are synthetic cannabinoid receptor agonists (SCRAs) structurally related to QMPSB (quinolin-8-yl 4-methyl-3-(piperidine-1-sulfonyl)benzoate). [] Their metabolic fate, including phase I and II metabolites, has been studied in human liver S9 fraction incubations. [] Both compounds undergo ester hydrolysis as a key metabolic step. []
  • Relevance: Although structurally different from 1-[(4-Methylbenzyl)sulfonyl]piperidine-4-carboxylic acid, QMMSB and QMiPSB emphasize the significance of understanding metabolic pathways for drug design. Their shared sulfonyl group with the main compound, along with the presence of an ester group in QMMSB and QMiPSB, highlights the potential impact of these functionalities on metabolic stability and potential drug-drug interactions. []

N-Tosyl-L-proline (TPOH)

  • Compound Description: This compound features a cyclic R22(8) hydrogen-bonded carboxylic acid dimer with a strong O-(1/2H)...(1/2H)-O hydrogen bond in its crystal structure. [] This specific disordered dimeric motif is relatively uncommon. []
  • Relevance: While structurally distinct from 1-[(4-Methylbenzyl)sulfonyl]piperidine-4-carboxylic acid, the presence of the carboxylic acid group in N-Tosyl-L-proline allows for comparison of intermolecular interactions. This comparison can offer insights into the potential for similar hydrogen bonding patterns in the crystal packing of the main compound and its impact on physicochemical properties. []
  • Compound Description: This compound is a potent and selective NMDA antagonist, showing potential for neuroprotection in conditions like stroke and head trauma. [] It exhibits a high affinity for the NMDA receptor and effectively blocks NMDA-induced convulsions and lethality in animal models. []
  • Relevance: Although structurally distinct from 1-[(4-Methylbenzyl)sulfonyl]piperidine-4-carboxylic acid, CGS 19755 emphasizes the potential of piperidine-containing compounds in neuroscience applications. The presence of the piperidine ring and carboxylic acid group in both compounds, despite their different overall structures and activities, highlights the versatility of this scaffold in medicinal chemistry. []

(+/-)-(2SR,4RS)-4-(1H-Tetrazol-5-ylmethyl)piperidine-2-carboxylic Acid (LY233053)

  • Compound Description: This compound is a potent and selective NMDA antagonist with the (-)-2R,4S-isomer (LY235723) being the active enantiomer. [] LY235723 demonstrates high affinity for the NMDA receptor and exhibits potent in vivo NMDA antagonist activity, blocking NMDA-induced convulsions and neuronal degeneration. []
  • Relevance: Similar to CGS 19755, LY233053 highlights the significance of the piperidine scaffold in developing NMDA antagonists. While 1-[(4-Methylbenzyl)sulfonyl]piperidine-4-carboxylic acid might not directly interact with NMDA receptors, the structural similarities, specifically the shared piperidine ring and carboxylic acid group, suggest a possible starting point for exploring novel NMDA modulators. [] Furthermore, this example emphasizes the importance of stereochemistry in drug design, as only one enantiomer of LY233053 exhibits the desired activity. []

Properties

CAS Number

1858256-76-4

Product Name

1-[(4-Methylbenzyl)sulfonyl]piperidine-4-carboxylic acid

IUPAC Name

1-[(4-methylphenyl)methylsulfonyl]piperidine-4-carboxylic acid

Molecular Formula

C14H19NO4S

Molecular Weight

297.37 g/mol

InChI

InChI=1S/C14H19NO4S/c1-11-2-4-12(5-3-11)10-20(18,19)15-8-6-13(7-9-15)14(16)17/h2-5,13H,6-10H2,1H3,(H,16,17)

InChI Key

UUTBZDHLTJLKQW-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CS(=O)(=O)N2CCC(CC2)C(=O)O

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)N2CCC(CC2)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.